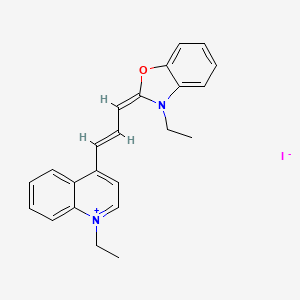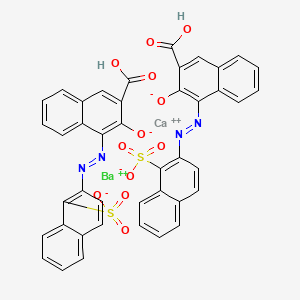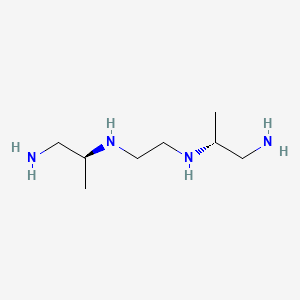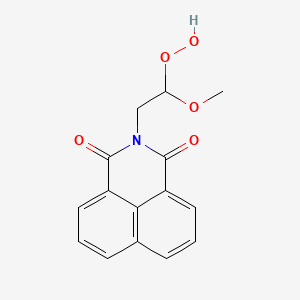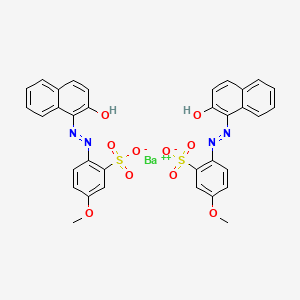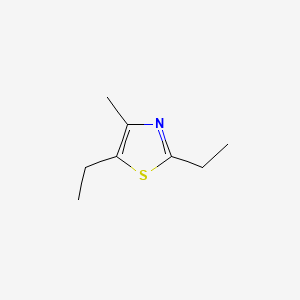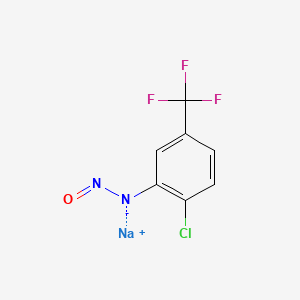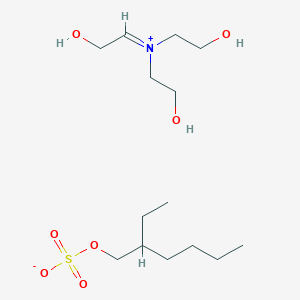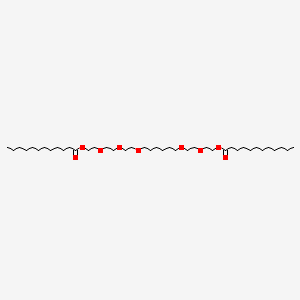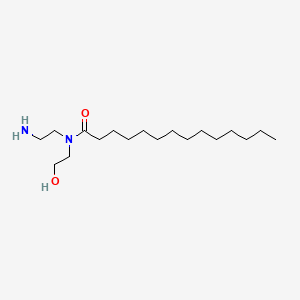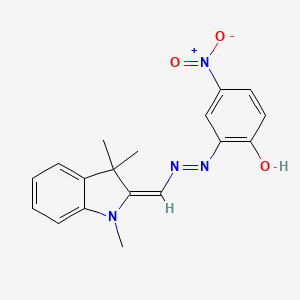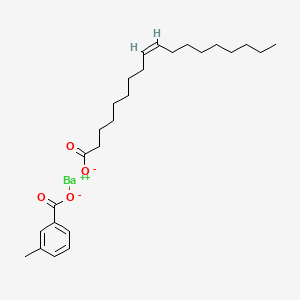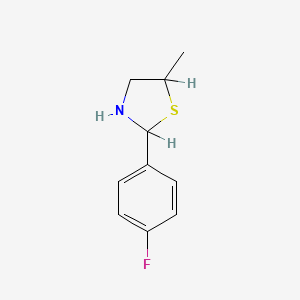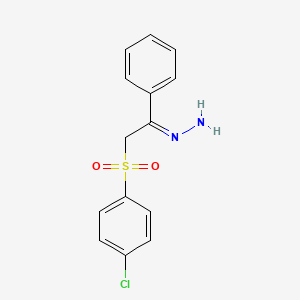
2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone is a chemical compound characterized by its unique structure, which includes a sulfonyl group attached to a phenyl ring and a hydrazone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone typically involves the reaction of 2-((4-Chlorophenyl)sulfonyl)acetophenone with hydrazine hydrate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to handle the increased volume. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form the corresponding oxime.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.
Major Products Formed:
Oxidation: Formation of the corresponding oxime.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of certain polymers and materials due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which 2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The hydrazone group can form Schiff bases with amino groups, potentially interfering with enzyme activity.
Vergleich Mit ähnlichen Verbindungen
2-((4-Chlorophenyl)sulfonyl)acetic acid: This compound shares the sulfonyl group but lacks the hydrazone functionality.
Bis(4-chlorophenyl)sulfone: This compound has two sulfonyl groups attached to phenyl rings, making it structurally different but related.
Eigenschaften
CAS-Nummer |
6317-64-2 |
|---|---|
Molekularformel |
C14H13ClN2O2S |
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
(E)-[2-(4-chlorophenyl)sulfonyl-1-phenylethylidene]hydrazine |
InChI |
InChI=1S/C14H13ClN2O2S/c15-12-6-8-13(9-7-12)20(18,19)10-14(17-16)11-4-2-1-3-5-11/h1-9H,10,16H2/b17-14- |
InChI-Schlüssel |
ZWISRVAIZGOCBM-VKAVYKQESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N\N)/CS(=O)(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NN)CS(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


